molecular formula C16H15F2N3O B7095360 (3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone

(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone

Cat. No.: B7095360
M. Wt: 303.31 g/mol
InChI Key: LDJHDNMNWXRWPX-UHFFFAOYSA-N
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Description

(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzylazetidine moiety linked to a difluoromethyl-substituted pyrimidine ring via a methanone bridge. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzylazetidine Moiety

      Starting Material: Benzylamine

      Reaction: Cyclization with a suitable electrophile (e.g., chloroacetyl chloride) to form the azetidine ring.

      Conditions: Typically carried out in an inert atmosphere using solvents like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.

  • Synthesis of the Pyrimidine Ring

      Starting Material: 2,4-Dichloro-6-(difluoromethyl)pyrimidine

      Reaction: Nucleophilic substitution with an appropriate nucleophile (e.g., an amine or alcohol) to introduce the desired substituents.

      Conditions: Conducted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Coupling of Benzylazetidine and Pyrimidine

      Reaction: Coupling of the benzylazetidine intermediate with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

      Conditions: Typically performed in anhydrous conditions with solvents like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidized derivatives, potentially introducing carbonyl or carboxyl groups.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms, possibly converting ketones to alcohols.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or halides.

      Products: Substituted derivatives, altering the functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic aqueous solutions, often requiring controlled temperatures to prevent over-oxidation.

    Reduction: Conducted in anhydrous conditions, often in solvents like ether or THF, with careful control of reagent addition to avoid side reactions.

    Substitution: Usually carried out in polar aprotic solvents under reflux conditions to facilitate nucleophilic attack.

Scientific Research Applications

Chemistry

In chemistry, (3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound is explored for its therapeutic potential. Research may include its efficacy as an antimicrobial, antiviral, or anticancer agent. Preclinical studies often assess its pharmacokinetics, toxicity, and therapeutic index.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Benzylazetidin-1-yl)-[6-(trifluoromethyl)pyrimidin-4-yl]methanone: Similar structure but with a trifluoromethyl group instead of difluoromethyl, potentially altering its reactivity and biological activity.

    (3-Benzylazetidin-1-yl)-[6-(methyl)pyrimidin-4-yl]methanone: Contains a methyl group, which may affect its chemical properties and interactions.

    (3-Benzylazetidin-1-yl)-[6-(chloromethyl)pyrimidin-4-yl]methanone:

Uniqueness

(3-Benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone is unique due to the presence of both the benzylazetidine and difluoromethyl-pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(3-benzylazetidin-1-yl)-[6-(difluoromethyl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c17-15(18)13-7-14(20-10-19-13)16(22)21-8-12(9-21)6-11-4-2-1-3-5-11/h1-5,7,10,12,15H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHDNMNWXRWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=NC(=C2)C(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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